Phosphocreatine di(tris) salt

Catalog No.
S783802
CAS No.
108321-17-1
M.F
C12H32N5O11P
M. Wt
453.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphocreatine di(tris) salt

CAS Number

108321-17-1

Product Name

Phosphocreatine di(tris) salt

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid

Molecular Formula

C12H32N5O11P

Molecular Weight

453.38 g/mol

InChI

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2

InChI Key

UPPBKCOGWJTQMJ-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Isomeric SMILES

CN(CC(=O)O)/C(=N/P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Studying Muscle Function and Metabolism:

  • Energy source in muscle cells: Phosphocreatine di(tris) salt serves as a readily available source of high-energy phosphate groups in muscle cells. Researchers use it to study how muscles utilize energy during contraction and recovery.
  • Investigating muscle diseases: By analyzing the levels and activity of phosphocreatine in muscle biopsies, researchers can gain insights into various muscle diseases like muscular dystrophy and myopathies.

Understanding Cellular Energy Transfer:

  • Modeling energy transfer pathways: Phosphocreatine di(tris) salt can be used in cell culture experiments to model and study the transfer of high-energy phosphate groups between phosphocreatine and adenosine diphosphate (ADP) for the production of adenosine triphosphate (ATP), the primary cellular energy currency.
  • Investigating the role of phosphocreatine in specific cell types: Researchers can utilize phosphocreatine di(tris) salt to investigate the specific role of the phosphocreatine system in energy metabolism in different cell types, such as neurons and cardiomyocytes.

Addressing Specific Research Needs:

  • Research involving alkali metal-sensitive systems: Phosphocreatine di(tris) salt is specifically beneficial in research involving systems sensitive to alkali metal ions, such as sodium and potassium, commonly found in standard phosphocreatine salts. Its lack of these ions allows for cleaner and more accurate results in such studies.
  • Investigating alternative energy sources in cells: Researchers can use phosphocreatine di(tris) salt to explore alternative energy sources within cells, particularly in scenarios where energy production through other pathways might be limited.

Phosphocreatine di(tris) salt, with the chemical formula C12H32N5O11P\text{C}_{12}\text{H}_{32}\text{N}_{5}\text{O}_{11}\text{P} and CAS number 108321-17-1, is a derivative of phosphocreatine, an important molecule in energy metabolism. This compound is characterized by the presence of two tris(hydroxymethyl)aminomethane (tris) molecules, which enhance its solubility and stability in biological systems. Phosphocreatine itself serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle and brain tissues, playing a crucial role in the regeneration of adenosine triphosphate during periods of high energy demand.

  • Hydrolysis: In the presence of water, phosphocreatine can hydrolyze to release creatine and inorganic phosphate:
    Phosphocreatine+H2OCreatine+Pi\text{Phosphocreatine}+\text{H}_2\text{O}\rightarrow \text{Creatine}+\text{Pi}
  • Phosphorylation: It can donate a phosphate group to adenosine diphosphate to regenerate adenosine triphosphate:
    Creatine+Adenosine DiphosphateCreatine Phosphate+Adenosine Triphosphate\text{Creatine}+\text{Adenosine Diphosphate}\rightarrow \text{Creatine Phosphate}+\text{Adenosine Triphosphate}
  • Buffering: The compound acts as a buffer in cellular environments, helping to maintain pH levels during metabolic processes.

Phosphocreatine di(tris) salt exhibits significant biological activity, primarily through its role in energy metabolism. It is known to:

  • Act as a non-oxidative reservoir of high-energy phosphates, crucial for sustaining ATP levels during intense physical activity.
  • Protect against anoxic and ischemic damage to neurons, particularly in the brain, by providing an immediate source of energy when oxygen supply is limited .
  • Function as a potent activator of calcium ion channels, which is essential for muscle contraction and neurotransmitter release .

The synthesis of phosphocreatine di(tris) salt typically involves the following methods:

  • Chemical Synthesis: This method utilizes chemical precursors such as creatine and phosphoric acid under controlled conditions to produce phosphocreatine, followed by the addition of tris to form the di(tris) salt.
  • Enzymatic Synthesis: Enzymes such as creatine kinase can facilitate the conversion of creatine and adenosine triphosphate into phosphocreatine. This method mimics natural biosynthetic pathways.
  • Purification Techniques: After synthesis, purification can be achieved through crystallization or chromatography to isolate the desired di(tris) salt form.

Phosphocreatine di(tris) salt has various applications, including:

  • Sports Nutrition: Used as a supplement to enhance athletic performance by improving energy availability during high-intensity exercise.
  • Medical Research: Investigated for its neuroprotective properties in conditions like stroke or traumatic brain injury.
  • Biochemical Studies: Utilized in laboratory settings to study metabolic pathways involving energy transfer and storage.

Research indicates that phosphocreatine di(tris) salt interacts with various biological molecules:

  • It has been shown to influence potassium ion channels, acting as a cyclase and rectifier that modulates their activity .
  • Studies suggest it may also interact with calcium ion channels, enhancing their function and contributing to muscle contraction dynamics.

These interactions are critical for understanding its role in cellular physiology and potential therapeutic applications.

Phosphocreatine di(tris) salt shares similarities with several other compounds related to energy metabolism. Key comparisons include:

CompoundChemical FormulaUnique Features
Creatine MonohydrateC4H9N3O2Most common form used for supplementation; less soluble than phosphocreatine di(tris) salt.
Adenosine TriphosphateC10H12N5O13P3Primary energy carrier in cells; differs structurally and functionally from phosphocreatine derivatives.
CreatinineC4H7N3OA breakdown product of creatine; does not participate directly in energy metabolism like phosphocreatine.
Creatine PhosphateC4H10N3O5PDirectly involved in ATP regeneration; less stable than phosphocreatine di(tris) salt due to lack of stabilizing groups.

Phosphocreatine di(tris) salt is unique due to its enhanced solubility and stability conferred by the tris components, making it particularly useful in biochemical applications where alkali metal ions are undesirable .

Enzymatic Synthesis Pathways and Kinetic Optimization

Creatine Kinase-Mediated Phosphorylation Mechanisms

The biosynthesis of phosphocreatine relies on creatine kinase (CK), which catalyzes the reversible transfer of a γ-phosphate group from ATP to creatine. Structural studies reveal that human mitochondrial CK (uMtCK) employs a two-step dissociative mechanism:

  • Guanidinium deprotonation: Glutamate-227 abstracts a proton from creatine’s guanidine group, priming it for nucleophilic attack.
  • Phosphoryl transfer: The γ-phosphate of ATP-Mg²⁺ aligns with the deprotonated creatine, forming a trigonal bipyramidal transition state with an energy barrier of 16.7 kcal/mol.

Key residues regulating substrate specificity include:

  • Arg-127/336: Stabilize creatine’s carboxylate via hydrogen bonds.
  • Ser-280: Positions creatine for optimal orbital overlap with ATP’s γ-phosphate.

Kinetic parameters:

ParameterValue (Rabbit MM-CK)Value (Human uMtCK)
$$ K_m $$ (Creatine)4.8 mM3.2 mM
$$ k_{cat} $$450 s⁻¹380 s⁻¹
$$ k{cat}/Km $$93.8 mM⁻¹s⁻¹118.8 mM⁻¹s⁻¹

Data synthesized from .

Substrate Specificity and Cofactor Dependencies

CK exhibits remarkable specificity for creatine over structural analogs like glycocyamine. Rational mutagenesis studies demonstrate that:

  • Loop 1 (Gln-313): Governs guanidine substrate recognition. Replacing Gln-313 with aspartate shifts specificity toward glycocyamine ($$ \Delta \Delta G = -2.1 \, \text{kcal/mol} $$).
  • Mg²⁺ coordination: The octahedral Mg²⁺-ATP complex stabilizes the transition state, with $$ K_d = 0.8 \, \mu\text{M} $$ for Mg²⁺.

Cofactor regeneration systems are critical for large-scale synthesis:

# Example ATP regeneration system using polyphosphate kinase  atp_regeneration = {      "Enzyme": "Polyphosphate kinase",      "Substrate": "Polyphosphate",      "Cofactor": "Mg²⁺ (2 mM)",      "Turnover": 12,500 mol ATP/mol enzyme  }  

Adapted from .

Industrial-Scale Bioreactor Systems for High-Yield Production

Immobilized Enzyme Technologies

Silicate sol-gel encapsulation enhances CK stability by 3.7-fold compared to free enzyme:

ConditionFree CK Half-LifeImmobilized CK Half-Life
Room Temperature10 days150 days
60°C0.8 hours5 hours

Data from .

Immobilization protocol:

  • Silicate precursor: Tetraethyl orthosilicate (TEOS) hydrolyzed at pH 3.0
  • Enzyme loading: 15 mg CK/g sol-gel matrix
  • Crosslinking: Glutaraldehyde (0.2% v/v) stabilizes quaternary structure

Process Monitoring and Yield Maximization Strategies

Microfluidic bioreactors with integrated sensors achieve 92% conversion efficiency:

ParameterOptimal RangeImpact on Yield
Residence time8–12 minutes+34%
ATP:Creatine ratio1:1.2+22%
pH7.4 ± 0.1+18%

Data compiled from .

Real-time monitoring systems:

  • Amperometric detection: Measures H₂O₂ generated by coupled glycerol-3-phosphate oxidase ($$ LOD = 8 \, \text{U/L} $$).
  • Fluorimetric assays: NADPH excitation/emission at 340/470 nm ($$ RSD = 0.53\% $$).

Adenosine Triphosphate Regeneration Dynamics via Phosphocreatine Shuttle Systems

Compartmentalized Energy Transfer in Mitochondrial-Cytosolic Networks

The phosphocreatine shuttle system enables spatially organized energy transfer between mitochondrial adenosine triphosphate production sites and cytosolic adenosine triphosphate consumption sites. Mitochondrial creatine kinase, bound to the inner mitochondrial membrane, catalyzes the reversible transfer of a high-energy phosphate group from adenosine triphosphate to creatine, yielding phosphocreatine and adenosine diphosphate [1] [2]. Phosphocreatine diffuses through the viscous cytosolic matrix—where free adenosine triphosphate mobility is restricted by macromolecular crowding—to sites of energy demand, such as myofibrils and ion pumps [1] [3]. Cytosolic creatine kinase isoforms then regenerate adenosine triphosphate from phosphocreatine, ensuring localized adenosine triphosphate availability for processes like calcium reuptake by the sarcoplasmic reticulum [1] [8].

This compartmentalization is mathematically modeled to show that >70% of cardiac cell energy transfer occurs via phosphocreatine flux rather than direct adenosine triphosphate diffusion [2]. The system’s efficiency derives from three factors:

  • Mitochondrial-Cytosolic Coupling: Phosphocreatine synthesis directly links to oxidative phosphorylation rates, enabling real-time matching of energy production and demand [2] [6].
  • Metabolite Channeling: Creatine kinase isoforms are structurally coupled to adenosine triphosphate-consuming enzymes, minimizing diffusion delays [1] [3].
  • pH Buffering: The shuttle consumes protons during adenosine triphosphate regeneration, counteracting acidosis during high glycolytic flux [5] [6].

Table 1: Key Parameters of Compartmentalized Energy Transfer

ParameterMitochondrial CompartmentCytosolic Compartment
Creatine Kinase IsoformUbiquitous mitochondrial CKBrain-type CK (BCK)
Phosphocreatine Concentration15–25 mM20–30 mM
Adenosine Triphosphate Turnover Rate8–12 μmol/g/min20–30 μmol/g/min
Primary FunctionOxidative phosphorylation linkLocalized adenosine triphosphate buffering

Data derived from transgenic mouse studies and in vivo phosphorus nuclear magnetic resonance spectroscopy [2] [5] [6].

Temporal Buffering During Hypoxic and Ischemic Stress

Under oxygen-limited conditions, phosphocreatine di(tris) salt maintains adenosine triphosphate homeostasis by delaying adenosine triphosphate depletion through two mechanisms:

  • Rapid Phosphate Donation: Phosphocreatine’s high-energy phosphate bond (−10.3 kcal/mol) provides an immediate reservoir for adenosine triphosphate regeneration via cytosolic creatine kinase [1] [5].
  • pH Stabilization: The creatine kinase reaction consumes protons (H⁺), counteracting lactic acidosis during anaerobic glycolysis [5] [6].

In hypoxic rat brains, phosphocreatine levels decrease by 90% within 2 minutes of oxygen deprivation, while adenosine triphosphate remains at 70–80% of baseline until phosphocreatine is nearly exhausted [5]. This temporal buffering capacity correlates with developmental increases in creatine kinase activity—24–25-day-old rats exhibit simultaneous phosphocreatine and adenosine triphosphate depletion, whereas younger rats show phosphocreatine-first depletion patterns [5].

Table 2: Temporal Buffering Efficacy Across Hypoxia Durations

Hypoxia Duration (min)Phosphocreatine Reserve (%)Adenosine Triphosphate Reserve (%)
21075
5265
7030

Data from surface coil ³¹P-nuclear magnetic resonance spectroscopy in developing rats [5].

Modulation of Intracellular Redox States and Oxidative Stress Responses

Phosphocreatine di(tris) salt exerts multimodal antioxidant effects through both direct free radical scavenging and indirect modulation of redox-sensitive signaling pathways:

  • Reactive Oxygen Species Scavenging: Phosphocreatine chelates ferrous iron (Fe²⁺), inhibiting Fenton reaction-driven hydroxyl radical (- OH) generation [6]. In striatal slices exposed to 6-hydroxydopamine, 5 mM phosphocreatine reduces lipid peroxidation by 40% and superoxide levels by 55% [6].
  • Mitochondrial Membrane Stabilization: By maintaining adenosine triphosphate levels near mitochondrial permeability transition pores, phosphocreatine prevents cytochrome c release and caspase-3 activation [6] [3].
  • PI3K/Akt Pathway Activation: Phosphocreatine enhances phosphorylation of Akt (Serine⁴⁷³) and glycogen synthase kinase-3β (Serine⁹), promoting cell survival signals that counteract oxidative stress-induced apoptosis [6].

Table 3: Redox Modulation Parameters in 6-Hydroxydopamine Model

Parameter6-OHDA Alone6-OHDA + Phosphocreatine
Reactive Oxygen Species235% of control120% of control
Lipid Peroxidation3.8 nmol MDA/mg2.1 nmol MDA/mg
Mitochondrial Membrane Potential58% depolarized82% polarized

Data normalized to control striatal slices; MDA = malondialdehyde [6].

The compound’s ability to sustain adenosine triphosphate-dependent glutathione reductase activity further enhances cellular capacity to reduce oxidized glutathione, maintaining redox balance during oxidative insults [6] [3].

Phosphocreatine di(tris) salt serves as an essential component in ubiquitination assays by providing sustained adenosine triphosphate regeneration necessary for the proper function of E1 and E2 enzymes [2]. The compound's primary role in these experimental systems involves maintaining optimal adenosine triphosphate levels throughout extended incubation periods, which is critical for ubiquitin activation and transfer reactions [3] [2].

In reconstituted ubiquitination reactions, phosphocreatine di(tris) salt functions as part of an adenosine triphosphate regeneration system that typically includes creatine kinase enzyme [4]. This system prevents the depletion of adenosine triphosphate that would otherwise occur during prolonged enzymatic reactions, particularly those involving multiple rounds of ubiquitin conjugation [2] [5]. The E1 ubiquitin-activating enzyme requires adenosine triphosphate to form the initial thioester bond with ubiquitin, and subsequent transfer to E2 conjugating enzymes depends on maintaining adequate adenosine triphosphate concentrations [2] [5].

Research has demonstrated that E2 enzymes can direct polyubiquitination to distinct subsets of ubiquitin lysine residues, with this specificity being maintained only when adequate adenosine triphosphate levels are sustained throughout the reaction [2]. The phosphocreatine di(tris) salt system ensures that adenosine triphosphate depletion does not artificially alter the kinetics or specificity of these enzymatic processes [2]. Studies utilizing various E2 enzymes, including UBC13-UEV1a complexes and E2C (UbcH10), have shown that phosphocreatine-supported adenosine triphosphate regeneration systems maintain the natural lysine preferences of these enzymes [2].

Experimental SystemConcentration Range (mM)Primary FunctionKey Advantages
In vitro ubiquitination reactions5-30ATP maintenance for ubiquitin activationPrevents ATP depletion during long reactions
ATP regeneration systems10-50Continuous ATP supply via creatine kinaseMaintains constant ATP/ADP ratio
E1/E2 enzyme assays5-20Sustained E1 and E2 enzyme activityCompatible with Tris-based buffers
Polyubiquitin chain formation10-30Long-term ATP availability for chain elongationReduces inhibition by ADP accumulation
Protein-protein interaction studies5-15Energy buffer for extended incubationsStable at physiological pH

The tris counterion in phosphocreatine di(tris) salt provides particular advantages in ubiquitination assays compared to sodium salt forms . The tris component enhances compatibility with biochemical assays requiring pH stability, particularly those conducted in HEPES or Tris buffers commonly used in protein biochemistry . This compatibility is crucial because sodium salts may interfere with sodium-sensitive experimental systems, making the tris salt form preferable for precise enzymatic studies .

Studies examining the formation of ubiquitin-E6AP thioester intermediates have shown that the efficiency of ubiquitin transfer from E2 to E3 enzymes correlates with the sustained availability of adenosine triphosphate [5]. The phosphocreatine di(tris) salt system maintains optimal conditions for these transfer reactions by preventing the accumulation of adenosine diphosphate, which can inhibit the forward progression of ubiquitination cascades [5]. This is particularly important in studies investigating the sequence determinants of E2-E3 binding affinity and specificity, where prolonged reaction times are necessary to achieve equilibrium conditions [5].

Electrophysiological Models of Neuronal Energy Crisis

Phosphocreatine di(tris) salt plays a crucial role in electrophysiological experiments by serving as an intracellular energy buffer that maintains adenosine triphosphate levels during patch-clamp recordings [6] [7]. In whole-cell patch-clamp configurations, the compound is routinely included in intracellular solutions at concentrations ranging from 10 to 14 millimolar to prevent the depletion of cellular energy stores during extended recordings [6] [8].

The compound's function in electrophysiological applications extends beyond simple adenosine triphosphate maintenance. During patch-clamp recordings, the artificial disruption of normal cellular metabolism creates conditions analogous to energy crisis, where the cell's ability to maintain ionic gradients and membrane potential becomes compromised [6] [8]. Phosphocreatine di(tris) salt, working in conjunction with endogenous creatine kinase, provides rapid adenosine triphosphate regeneration at sites of high energy consumption, particularly near ion pumps and channels [9] [6].

Research utilizing simultaneous patch-clamp and calcium imaging in layer 5 pyramidal neurons has demonstrated that phosphocreatine di(tris) salt inclusion in intracellular solutions preserves dendritic electrogenesis and maintains the coupling between somatic and dendritic compartments [6]. In these experiments, dendritic recordings performed at distances of approximately 348 micrometers from the soma showed that phosphocreatine di(tris) salt at 14 millimolar concentration was essential for maintaining the nonlinear relationship between voltage and calcium fluorescence signals [6].

ApplicationTypical Concentration (mM)Experimental ContextCritical Functions
Patch-clamp intracellular solutions10-14Maintenance of intracellular energy balanceRapid ATP regeneration at consumption sites
Whole-cell recordings10-20Prevention of ATP depletion during recordingMaintains physiological ATP/ADP ratios
Dendritic recordings14Preservation of dendritic electrogenesisPrevents rundown of ion channels
Energy crisis simulation5-10Buffering against energy substrate depletionSupports cellular energy homeostasis
Mitochondrial dysfunction models10-15Support of cellular ATP during oxidative stressProtects against bioenergetic collapse

The phosphocreatine system's role in neuronal energy homeostasis becomes particularly evident in experimental models of energy crisis [10] [11]. Studies examining the effects of mitochondrial inhibition with rotenone and antimycin-A have shown that neurons initially experience a dramatic reduction in protein synthesis to approximately 36% of control levels, followed by a paradoxical recovery to 80% despite continued adenosine triphosphate depletion [11]. This recovery represents an inappropriate cellular response that further exacerbates energy deficiency [11].

In electrophysiological models of neuronal energy crisis, phosphocreatine di(tris) salt serves as a critical buffer against the rapid depletion of adenosine triphosphate that occurs during mitochondrial dysfunction [10] [11]. The compound's ability to maintain cellular adenosine triphosphate levels becomes essential for preserving neuronal function when oxidative phosphorylation is compromised [11]. Research has demonstrated that mTOR inhibition by rapamycin significantly preserves neuronal adenosine triphosphate levels, particularly when oxidative phosphorylation is impaired, and this protective effect is enhanced when phosphocreatine systems are maintained [11].

The creatine kinase reaction provides rapid adenosine triphosphate replenishment from the phosphocreatine energy buffer, with this system being particularly important when local energy demand suddenly increases [10]. In experimental models of neuronal energy crisis, the phosphocreatine di(tris) salt system can quickly replenish adenosine triphosphate stores, helping to maintain cellular function during acute energy challenges [10] [9].

In Vitro Parkinson's Disease Models and Dopaminergic Protection

Phosphocreatine di(tris) salt demonstrates significant neuroprotective properties in in vitro models of Parkinson's disease, particularly in experimental systems utilizing 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) toxicity [12] [13] [14]. The compound's protective mechanisms involve both direct energy buffering and activation of specific cellular signaling pathways that promote neuronal survival [12] [13].

In rat striatal slice preparations exposed to 6-OHDA, phosphocreatine di(tris) salt at 5 millimolar concentration significantly reduced oxidative stress and afforded neuroprotection to dopaminergic neurons [12] [13]. The compound's protective effects were demonstrated through multiple outcome measures, including reduced lactate dehydrogenase release, preserved tyrosine hydroxylase levels, and maintained mitochondrial membrane potential in both putamen and globus pallidus regions [12]. These protective effects were associated with the preservation of cellular homeostasis as measured by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide reduction assays [12].

The neuroprotective mechanisms of phosphocreatine di(tris) salt in Parkinson's disease models involve activation of the phosphatidylinositol-3 kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK3β) signaling pathway [12] [13]. 6-OHDA exposure typically decreases the phosphorylation of Akt at serine 473 and GSK3β at serine 9, but coincubation with phosphocreatine di(tris) salt reversed these effects [12]. The involvement of this pathway was confirmed by experiments showing that the PI3K inhibitor LY294002 completely abolished the protective effects of phosphocreatine di(tris) salt against 6-OHDA-induced toxicity [12].

Model SystemTreatment Concentration (mM)Protective MechanismsMeasured OutcomesKey Pathways
Rat striatal slices with 6-OHDA5ATP maintenance, antioxidant effectsReduced cell death, preserved TH levelsPI3K/Akt/GSK3β signaling
MPTP-induced dopaminergic toxicity10-20Energy buffering, mitochondrial supportDecreased dopamine depletionMitochondrial energy metabolism
Primary dopaminergic neurons5-10Cellular energy homeostasisImproved neuronal survivalAntioxidant defense systems
Mitochondrial dysfunction models10-15ATP regeneration during dysfunctionMaintained ATP levelsCalcium homeostasis
Oxidative stress conditions5-15Membrane stabilizationReduced oxidative damageMembrane integrity

Studies utilizing MPTP-induced neurotoxicity have shown that oral supplementation with compounds that increase phosphocreatine levels produces significant protection against dopamine depletion in mice [14]. In these experiments, creatine supplementation protected against MPTP-induced loss of Nissl-stained and tyrosine hydroxylase-immunopositive neurons in the substantia nigra [14]. The protective effects were independent of alterations in MPTP metabolism, as creatine and cyclocreatine had no effects on the conversion of MPTP to its toxic metabolite MPP+ [14].

The phosphocreatine di(tris) salt system's neuroprotective effects extend to mitochondrial function preservation in dopaminergic neurons [12]. 6-OHDA exposure typically increases tetramethylrhodamine ethyl ester (TMRE) fluorescence in putamen and globus pallidus, indicating mitochondrial depolarization [12]. Treatment with phosphocreatine di(tris) salt at 5 millimolar concentration significantly mitigated this mitochondrial depolarization, preserving mitochondrial membrane potential in both brain regions [12].

Research has demonstrated that the creatine kinase/phosphocreatine system plays a complex role in brain energy homeostasis by maintaining high adenosine diphosphate levels at sites of adenosine triphosphate generation in mitochondria and low levels at sites of adenosine triphosphate utilization [12]. In Parkinson's disease models, this system becomes particularly important because patients show bilateral reduction of high-energy phosphates such as adenosine triphosphate and phosphocreatine in the caudate, putamen, and midbrain [12]. The phosphocreatine di(tris) salt system can help restore these energy deficits and provide neuroprotection through multiple mechanisms [12].

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

12

Exact Mass

453.18359385 g/mol

Monoisotopic Mass

453.18359385 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2023

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